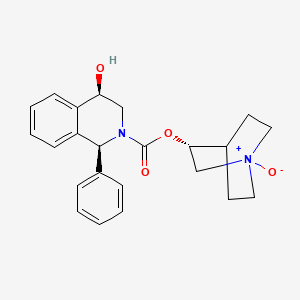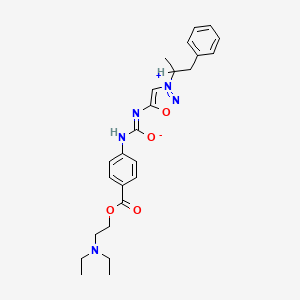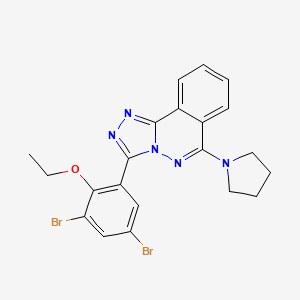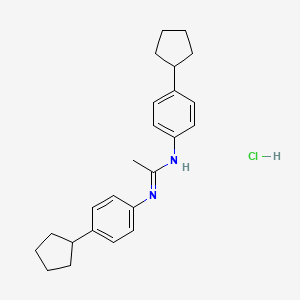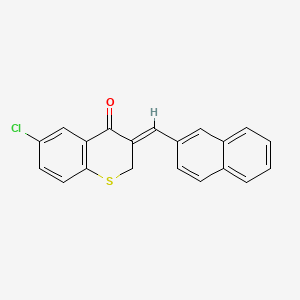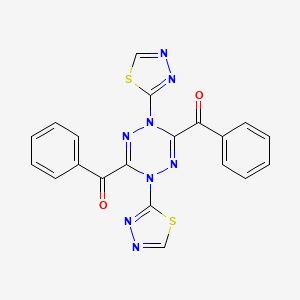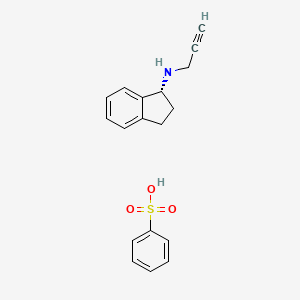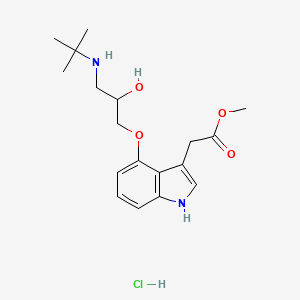
1H-Indole-3-acetic acid, 4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, methyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-3-acetic acid, 4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, methyl ester, monohydrochloride is a complex organic compound that belongs to the indole family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-acetic acid, 4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, methyl ester, monohydrochloride typically involves multiple steps. The starting material is often indole-3-acetic acid, which undergoes a series of reactions including esterification, substitution, and amination to introduce the desired functional groups. The reaction conditions may vary, but common reagents include acids, bases, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indole-3-acetic acid, 4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, methyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups .
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its role in plant growth regulation and as a potential bioactive compound.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mécanisme D'action
The mechanism of action of 1H-Indole-3-acetic acid, 4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, methyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A well-known plant hormone with similar structural features.
Indole-3-carbaldehyde: Another indole derivative with diverse biological activities.
Indole-3-butyric acid: Used in agriculture as a rooting agent
Uniqueness
1H-Indole-3-acetic acid, 4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, methyl ester, monohydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
145296-52-2 |
|---|---|
Formule moléculaire |
C18H27ClN2O4 |
Poids moléculaire |
370.9 g/mol |
Nom IUPAC |
methyl 2-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indol-3-yl]acetate;hydrochloride |
InChI |
InChI=1S/C18H26N2O4.ClH/c1-18(2,3)20-10-13(21)11-24-15-7-5-6-14-17(15)12(9-19-14)8-16(22)23-4;/h5-7,9,13,19-21H,8,10-11H2,1-4H3;1H |
Clé InChI |
RTFLHZRQFKEYGI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCC(COC1=CC=CC2=C1C(=CN2)CC(=O)OC)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


